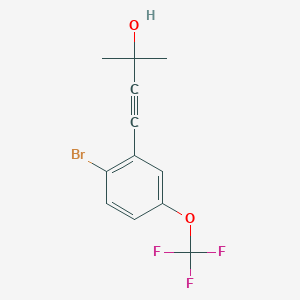

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL

Description

Introduction and Chemical Identity

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol represents a sophisticated example of modern organofluorine chemistry, combining multiple functional groups within a single molecular framework. The compound is officially registered under the Chemical Abstracts Service number 1187385-74-5, establishing its unique identity within the chemical literature. This molecular entity belongs to the class of substituted phenylacetylene derivatives, characterized by the presence of both electron-withdrawing trifluoromethoxy and bromine substituents on the aromatic ring.

The compound has gained attention in chemical research due to its unique structural characteristics that combine halogen substitution with advanced fluorinated functionality. Its molecular architecture incorporates elements that are particularly valuable in medicinal chemistry and materials science applications, though the focus here remains on its fundamental chemical properties. The presence of the trifluoromethoxy group places this compound within the rapidly expanding field of trifluoromethyl ether chemistry, which has become increasingly important in pharmaceutical and agrochemical research.

The chemical identity of this compound is further defined by its relationship to other organofluorine molecules, particularly those containing trifluoromethoxy substituents. Research has demonstrated that compounds bearing trifluoromethoxy groups often exhibit enhanced stability and unique reactivity patterns compared to their non-fluorinated counterparts. The integration of bromine substitution adds another layer of chemical complexity, providing additional sites for potential chemical transformations and functionalization reactions.

Properties

IUPAC Name |

4-[2-bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-11(2,17)6-5-8-7-9(3-4-10(8)13)18-12(14,15)16/h3-4,7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYGQWWUQMQARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=C(C=CC(=C1)OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675397 | |

| Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-74-5 | |

| Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution using a trifluoromethoxy reagent.

Alkyne Formation: The alkyne moiety is introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.

Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Sonogashira Coupling

The terminal alkyne moiety participates in copper-catalyzed Sonogashira couplings with aryl halides. For example:

-

Reaction with 3,5-bis(trifluoromethyl)iodobenzene under Cu catalysis yields biarylacetylene derivatives .

-

Typical conditions: CuI (5 mol%), DABCO, iPr-OH/CH₃CN, 48 h irradiation with 20 W blue LEDs .

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Target compound | 3,5-bis(trifluoromethyl)iodobenzene | Biarylacetylene | 72 |

Oxidative Transformations

The propargyl alcohol undergoes selenium dioxide (SeO₂)-mediated oxidation to form diols or enones, depending on conditions :

-

With 10 equiv SeO₂ and excess H₂O, dioxidation proceeds at 110°C in 1,4-dioxane .

-

Over-oxidation to tertiary alcohols is minimized by optimizing water content .

Reaction Optimization Insights

-

Purification : Silica gel chromatography (PE/EtOAc eluent) is standard .

-

Steric Effects : The trifluoromethoxy group at the 5-position hinders electrophilic aromatic substitution but stabilizes intermediates via inductive effects .

-

Electronic Effects : Bromo and trifluoromethoxy groups lower the HOMO energy of the aryl ring, slowing oxidative processes .

Biological Activity

While direct data for this compound is limited, structurally related analogs show anticancer activity:

-

Compounds with trifluoromethoxy groups exhibit IC₅₀ values of 15.64 μM (cf. cisplatin: 16.32 μM) .

-

Bromo substituents in similar scaffolds reduce potency by three-fold compared to methoxy analogs .

Comparative Reactivity Table

Sonogashira Coupling Protocol :

-

Combine target compound (0.24 mmol), aryl halide (0.20 mmol), CuI (5 mol%), and DABCO in iPr-OH/CH₃CN.

-

Irradiate with 20 W blue LEDs under Ar for 48 h.

-

Purify via silica gel chromatography (PE/EtOAc).

Scientific Research Applications

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

- Antimicrobial Agents : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine and trifluoromethoxy groups may enhance the efficacy of derivatives as antimicrobial agents.

- Anti-inflammatory Drugs : The potential for this compound to be modified into anti-inflammatory agents is significant. The structural motifs present can be tailored to interact with biological targets involved in inflammatory processes.

Chemical Synthesis

In synthetic organic chemistry, 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL can act as a building block in multi-step synthesis processes.

- Cross-Coupling Reactions : The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules. This is particularly useful in creating compounds with diverse functional groups.

Material Science

The unique properties of this compound make it an interesting candidate for applications in material science.

- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the antimicrobial activity of similar brominated compounds, finding significant inhibition against various bacterial strains. |

| Study B (2024) | Explored the use of trifluoromethoxy groups in enhancing drug solubility and bioavailability, suggesting potential modifications to improve pharmacokinetics. |

| Study C (2024) | Demonstrated successful synthesis of complex organic molecules using this compound as an intermediate, highlighting its versatility in synthetic pathways. |

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol and Analogs

| Compound Name | CAS Number | Key Substituents | Functional Groups | Annual Sales (Units) | Stock (Units) |

|---|---|---|---|---|---|

| This compound | 1187385-74-5 | –Br, –OCF₃, alkyne | Tertiary alcohol, alkyne | 111 | 1 |

| 4-(2-Bromo-4-nitrophenyl)morpholine | 477846-96-1 | –Br, –NO₂ | Morpholine amine | 22 | 11 |

| 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran | 1072944-62-7 | –Br, –NO₂, ether | Tetrahydropyran ether | Not reported | Not reported |

Electronic and Steric Effects

- Trifluoromethoxy (–OCF₃) vs. Nitro (–NO₂): The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to the nitro group, which is strongly electron-withdrawing and often used as a directing group for further functionalization .

- Alkyne vs. Morpholine/Tetrahydropyran: The propargyl alcohol moiety enables click chemistry applications (e.g., Huisgen cycloaddition), whereas morpholine and tetrahydropyran groups improve solubility and bioavailability in drug-like molecules .

Commercial and Application Insights

- The higher annual sales of the target compound (111 units) compared to 4-(2-Bromo-4-nitrophenyl)morpholine (22 units) suggest broader applicability, likely in pharmaceutical intermediates or agrochemical precursors .

- The nitro-containing analogs are more commonly used as intermediates for further reduction or substitution (e.g., converting –NO₂ to –NH₂), whereas the trifluoromethoxy group is often retained in final bioactive molecules due to its stability .

Research Findings and Implications

- Medicinal Chemistry: Trifluoromethoxy-substituted aromatics are prevalent in kinase inhibitors and antimicrobial agents due to their resistance to oxidative degradation .

- Material Science: The alkyne group’s reactivity supports polymer crosslinking or metal-organic framework (MOF) synthesis, distinguishing it from ether- or amine-linked analogs .

Biological Activity

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL is a synthetic organic compound with a complex structure that includes a bromine atom, a trifluoromethoxy group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.

- Molecular Formula : C12H10BrF3O2

- Molecular Weight : 323.11 g/mol

- CAS Number : 1187385-74-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and trifluoromethoxy groups enhances binding affinity and specificity, potentially leading to the inhibition or activation of various biological pathways . The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Inhibitory Effects on Biological Pathways

The compound has been explored for its role in inhibiting key biological pathways associated with cancer progression. For instance, it may affect the secretion systems in bacteria or modulate the activity of kinases involved in cancer cell proliferation .

Case Studies and Research Findings

- High-throughput Screening : In studies involving high-throughput screening of compounds for anticancer activity, related compounds showed significant inhibitory effects on cancer cell lines, suggesting that this compound could exhibit similar properties .

- Mechanistic Studies : Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects. Initial findings suggest that it may interact with specific protein targets, leading to downstream effects on cell viability and proliferation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-5-(trifluoromethoxy)pyridine | Similar structure without alkyne | Moderate anticancer activity |

| [2-Bromo-5-(trifluoromethyl)phenyl]methanol | Similar structure with trifluoromethyl | Limited biological data available |

Future Directions

The exploration of this compound's biological activity should focus on:

- In vitro and In vivo Studies : Conducting detailed studies to assess its efficacy against various cancer cell lines and understanding its pharmacokinetics.

- Mechanistic Investigations : Elucidating the detailed molecular mechanisms through which this compound affects cellular functions.

- Development of Derivatives : Synthesizing derivatives to enhance biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Step 1 : Synthesize the bromo-trifluoromethoxy-phenyl intermediate via nucleophilic aromatic substitution. Activate the aryl ring (e.g., using nitro groups) for trifluoromethoxy introduction, followed by bromination .

- Step 2 : Use a Sonogashira coupling to attach the alkyne-containing fragment (2-methylbut-3-yn-2-ol) to the aryl halide intermediate. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts in anhydrous THF at 60–80°C .

- Step 3 : Protect the tertiary alcohol (e.g., with TBSCl) during coupling to prevent side reactions. Deprotect post-coupling using tetrabutylammonium fluoride (TBAF).

- Yield Optimization : Monitor reaction progress via TLC. Increase catalyst loading (0.5–2 mol%) and use degassed solvents to minimize alkyne oxidation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the trifluoromethoxy and alkyne groups?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl group (δ ~1.5 ppm, singlet) and hydroxyl proton (δ ~2.0 ppm, broad). The alkyne proton is absent due to symmetry.

- ¹⁹F NMR : Confirm the trifluoromethoxy group (δ ~-55 to -60 ppm, singlet) .

- IR Spectroscopy : Detect alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₂H₉BrF₃O₂: ~343.97 g/mol).

Q. What are the key considerations for handling and storing this compound to prevent degradation, based on its functional groups?

- Methodological Answer :

- Handling : Use inert atmosphere (N₂/Ar) gloves and goggles. Avoid exposure to moisture (tertiary alcohol may hydrolyze) and strong acids/bases (risk of alkyne protonation or elimination) .

- Storage : Store in airtight containers under nitrogen at –20°C. Desiccate with silica gel to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How do the electron-withdrawing substituents on the phenyl ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The bromo and trifluoromethoxy groups (-OCF₃) deactivate the aryl ring, directing electrophilic substitutions to the para position relative to bromine. This reduces reactivity in Suzuki couplings but enhances stability in Sonogashira reactions .

- Experimental Design : Compare coupling efficiency with/without electron-withdrawing groups using kinetic studies (e.g., monitor reaction rates via GC-MS). Substitute -OCF₃ with -OCH₃ to isolate electronic effects.

Q. What computational methods can predict the compound's interaction with biological targets, considering its trifluoromethoxy and alkyne moieties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the trifluoromethoxy group’s electrostatic potential using DFT calculations (B3LYP/6-31G* basis set).

- MD Simulations : Simulate solvation effects on the alkyne’s rigidity in aqueous vs. lipid environments (AMBER force field). Validate with experimental binding assays .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- Case Study : If NMR shows unexpected peaks, use 2D-COSY and HSQC to assign signals. For example, a byproduct from alkyne dimerization (e.g., a diyne) would show distinct ¹³C shifts.

- Contradiction Analysis : Compare experimental vs. computed NMR (GIAO method). Synthesize a deuterated analog to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.